WF-10129 ACE Inhibition Potency: Direct IC50 Comparison with Natural Product ACE Inhibitors I5B2 and K-26
WF-10129 exhibits potent ACE inhibitory activity with an IC50 of 14 nM. In direct comparison to other natural product ACE inhibitors, WF-10129 (IC50 = 14 nM) is approximately 6.5-fold more potent than I5B2 (IC50 = 0.091 µM or 91 nM) . It is also substantially more potent than K-26, which has a reported IC50 of 6.7 ng/mL, translating to an IC50 of approximately 11 nM based on its molecular weight of ~600 Da [1].
| Evidence Dimension | In vitro ACE inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 1.4 × 10⁻⁸ M (14 nM) |
| Comparator Or Baseline | I5B2: 0.091 µM (91 nM); K-26: 6.7 ng/mL (~11 nM) |
| Quantified Difference | WF-10129 is ~6.5× more potent than I5B2; potency similar to K-26 but with distinct chemical structure |
| Conditions | ACE activity assay using hippuryl-L-histidyl-L-leucine as substrate |
Why This Matters
Selecting WF-10129 over I5B2 may provide a lower required working concentration for equivalent ACE inhibition in in vitro assays, reducing potential off-target effects related to high compound concentrations.
- [1] Yamato M, Koguchi T, Okachi R, Yamada K, Nakayama K, Kase H, Karasawa A, Shuto K. K-26, a novel inhibitor of angiotensin I converting enzyme produced by an actinomycete K-26. J Antibiot (Tokyo). 1986 Jan;39(1):44-52. View Source
